2-(4-Isobutyrylphenyl)propane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

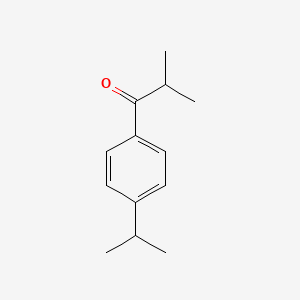

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFMRLNOMBWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401233 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72846-62-9 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Evolution of Research Perspectives on 2 4 Isobutyrylphenyl Propane and Its Derivatives

Initial research on 2-(4-isobutylphenyl)propane was driven by the need for a better-tolerated anti-inflammatory agent for rheumatoid arthritis. lgcstandards.comtaylorfrancis.com The successful synthesis and subsequent clinical trials in the 1960s validated the therapeutic potential of the propionic acid class. lgcstandards.com The original patent was granted in 1961, and by 1969, it was approved for prescription use in the United Kingdom. wikipedia.org

The evolution of research saw a shift from focusing solely on its primary anti-inflammatory use to exploring its broader applications and the development of numerous derivatives. This expansion was fueled by a deeper understanding of its mechanism of action and a desire to create new chemical entities with improved characteristics. shu.ac.uk

A significant area of investigation has been the synthesis of derivatives to explore new biological activities. Researchers have successfully created a variety of derivatives, including:

Hydrazide derivatives: These have been synthesized and investigated for their potential as intermediates in creating more complex molecules. mdpi.compjmhsonline.comjournalijar.com

Schiff base derivatives: The reaction of the hydrazide form with various aldehydes and ketones has yielded Schiff bases, which have been a subject of interest for their diverse biological potential. journalijar.comnih.gov

Heterocyclic derivatives: The carboxylic acid group has been cyclized to form various five- and six-membered heterocyclic rings, such as oxadiazoles, triazoles, and imidazoles. scirp.orgnih.govjocpr.com These modifications have been explored for their potential to introduce novel pharmacological activities. researcher.lifescirp.org

Metal complexes: More recent research has explored the synthesis of metal complexes of ibuprofen (B1674241) derivatives, which have shown unique structural and potential therapeutic properties. mdpi.comnih.gov

Current Research Frontiers and Unexplored Avenues for 2 4 Isobutyrylphenyl Propane

Synthesis of Key Intermediates Derived from 2-(4-Isobutylphenyl)propanoic Acid

The carboxylic acid moiety of 2-(4-isobutylphenyl)propanoic acid serves as a versatile handle for a multitude of chemical transformations. Its conversion into reactive intermediates such as hydrazides and esters is a critical first step in the synthesis of more complex derivatives.

Formation of 2-(4-Isobutylphenyl)propane Hydrazide

A pivotal intermediate in the derivatization of 2-(4-isobutylphenyl)propanoic acid is its corresponding hydrazide. The synthesis of 2-(4-isobutylphenyl)propane hydrazide is most commonly achieved through a two-step process. The initial step involves the esterification of the parent acid, which is then followed by hydrazinolysis.

The ester, typically methyl or ethyl 2-(4-isobutylphenyl)propanoate, is refluxed with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). mdpi.comimpactfactor.orgsemanticscholar.org This reaction proceeds efficiently to yield the desired hydrazide as a white crystalline solid. mdpi.commdpi.com For instance, refluxing the ethyl ester with hydrazine hydrate in ethanol for 18 hours produces the hydrazide, which can be isolated by precipitation in water and recrystallized from methanol. pharmascholars.com An alternative approach involves the reaction of 2-(4-isobutylphenyl)propionyl chloride with hydrazine hydrate in a suitable solvent like dry benzene. impactfactor.org

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Methyl 2-(4-isobutylphenyl)propanoate | 80% Hydrazine Hydrate | Methanol | Gentle Reflux | 88% | mdpi.com |

| Ethyl 2-(4-isobutylphenyl)propanoate | Hydrazine Hydrate | Ethanol | Reflux, 5 hours | - | impactfactor.org |

| Ethyl 2-(4-isobutylphenyl)propanoate | Hydrazine Hydrate | Ethanol | Reflux, 18 hours | - | pharmascholars.com |

| 2-(4-isobutylphenyl)propionyl chloride | Hydrazine | Dry Benzene | Reflux, 4 hours | - | impactfactor.org |

Esterification Reactions of 2-(4-Isobutylphenyl)propanoic Acid

Esterification is a fundamental reaction for modifying the carboxylic acid group, often serving as a preliminary step for further derivatization, such as hydrazide formation. The most prevalent method is the Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst.

For example, methyl 2-(4-isobutylphenyl)propanoate can be synthesized by refluxing 2-(4-isobutylphenyl)propanoic acid with absolute methanol for several hours using concentrated sulfuric acid as a catalyst, yielding the product as a pale yellow oily liquid. mdpi.comsemanticscholar.org Similarly, the ethyl ester is prepared by refluxing the acid with absolute ethanol and a few drops of concentrated sulfuric acid. impactfactor.orgpharmascholars.com Another route involves the conversion of the parent acid to its more reactive acid chloride derivative using reagents like thionyl chloride. This acid chloride can then be reacted with various alcohols, such as 2-pyridinemethanol (B130429) or p-methylbenzyl alcohol, in the presence of a base like triethylamine (B128534) to afford the corresponding esters in high yield. prepchem.comprepchem.com

| Alcohol | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

| Absolute Methanol | Conc. H₂SO₄ | - | Reflux, 3-4 hours | Methyl 2-(4-isobutylphenyl)propanoate | 90% | mdpi.comsemanticscholar.org |

| Absolute Ethanol | Conc. H₂SO₄ | - | Reflux, 4 hours | Ethyl 2-(4-isobutylphenyl)propanoate | - | impactfactor.org |

| 2-Pyridinemethanol | Triethylamine | Tetrahydrofuran | Room Temp, 2 hours | 2-(4-isobutylphenyl)propionic acid-2-pyridylmethyl ester | - | prepchem.com |

| p-Methylbenzyl alcohol | Trimethylamine | Tetrahydrofuran | Room Temp, 2 hours | 2-(4-isobutylphenyl)propionic acid-p-methylbenzyl ester | - | prepchem.com |

Novel Derivatization Approaches for 2-(4-Isobutyrylphenyl)propane

Building upon the key intermediates, a variety of novel derivatives have been synthesized. These approaches focus on introducing new heterocyclic systems and functional groups to explore new chemical space and potential biological activities.

Synthesis of Nitrogen-Containing Heterocyclic Derivatives (e.g., 1,2,4-Triazoles, Thiadiazoles, Triazines)

The incorporation of nitrogen-containing heterocycles is a widely used strategy in drug design. Several such derivatives of 2-(4-isobutylphenyl)propanoic acid have been developed.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives typically begins with the previously formed 2-(4-isobutylphenyl)propane hydrazide. mdpi.comsemanticscholar.org The hydrazide is reacted with an isothiocyanate, such as methyl isothiocyanate, in the presence of a base like potassium hydroxide, to form a thiosemicarbazide (B42300) intermediate. mdpi.com This intermediate is then cyclized by refluxing in a basic medium to yield the 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol. mdpi.commdpi.com This triazole scaffold can be further functionalized. For instance, N-substituted acetamide (B32628) derivatives have been prepared by reacting the triazole-thiol with various 2-bromoacetamides. mdpi.com Research has shown that ultrasound irradiation can accelerate this reaction and improve yields compared to conventional heating methods. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system has also been incorporated into the 2-(4-isobutylphenyl)propanoic acid structure. nih.govtandfonline.com One synthetic route involves the cyclization of thiosemicarbazide intermediates, which are prepared from the acid hydrazide. derpharmachemica.com For example, reacting the acid hydrazide with potassium thiocyanate (B1210189) and hydrochloric acid yields the thiosemicarbazide, which is then cyclized with concentrated sulfuric acid to produce 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine. derpharmachemica.com Further derivatization can lead to condensed heterocyclic systems like imidazo[2,1-b] impactfactor.orgnih.govCurrent time information in Bangalore, IN.-thiadiazoles. derpharmachemica.com

Triazines: More complex heterocyclic systems, such as the thiadiazolo[3,2-a] impactfactor.orgCurrent time information in Bangalore, IN.mdpi.comtriazine-5-thione nucleus, have been synthesized from 2-(4-isobutylphenyl)propanoic acid derivatives, demonstrating the versatility of the parent molecule in constructing diverse chemical scaffolds. nih.govtandfonline.com

Preparation of Hydrazone Analogues of this compound

Hydrazones are a class of compounds characterized by a C=N-N linkage and are readily synthesized from hydrazide intermediates. The preparation of hydrazone analogues of 2-(4-isobutylphenyl)propane involves the condensation of 2-(4-isobutylphenyl)propane hydrazide with a variety of aldehydes and ketones. impactfactor.orgmdpi.comnih.gov

The reaction is typically carried out by refluxing the hydrazide with the chosen carbonyl compound in a solvent such as absolute ethanol or acetonitrile (B52724) for several hours. pharmascholars.comimpactfactor.orgnih.gov A wide range of aromatic aldehydes, including substituted benzaldehydes (e.g., 4-chloro, 4-bromo, 4-nitro, 4-dimethylamino), have been used to generate a library of hydrazone derivatives. impactfactor.orgnih.gov The products often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. pharmascholars.commdpi.com

| Carbonyl Compound | Solvent | Reaction Conditions | Product Name | Reference |

| Benzaldehyde | Absolute Ethanol | Reflux, 3 hours | N-benzylidene-2-(4-isobutylphenyl)propanehydrazide | impactfactor.org |

| 4-Hydroxybenzaldehyde | Absolute Ethanol | Reflux, 3 hours | N-(4-hydroxybenzylidene)-2-(4-isobutylphenyl)propanehydrazide | impactfactor.org |

| 4-Chlorobenzaldehyde | Dry Ethanol | Heating, until completion | 2-(4-Isobutylphenyl)propionic acid (4-chlorobenzylidene)hydrazide | nih.gov |

| 4-Methoxybenzaldehyde | Acetonitrile | Reflux, 3 hours | (E)-N'-(4-methoxybenzylidene)-2-(4-isobutylphenyl)propanehydrazide | pharmascholars.com |

| Acetylacetone | Ethanol | Reflux, 3 hours | (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene)propane hydrazide | mdpi.com |

Development of Amide and Thioester Derivatives

Amide Derivatives: Amides are another important class of derivatives accessible from 2-(4-isobutylphenyl)propanoic acid. A straightforward method for their synthesis is the reaction of the corresponding acid chloride, 2-(4-isobutylphenyl)propionyl chloride, with a primary or secondary amine. impactfactor.org Alternatively, modern coupling methods can be employed. One such method involves the in-situ generation of an activated species using triphenylphosphine (B44618) and an N-haloimide like N-chlorophthalimide in a solvent such as anhydrous acetonitrile. acs.org This phosphonium (B103445) salt then reacts with an amine, for example, N-benzylmethylamine, to form the desired amide in good yield. acs.org

Thioester Derivatives: Thioesters can be prepared from the reactive acid chloride intermediate. The reaction of 2-(p-isobutylphenyl)propionyl chloride with a thiol will yield the corresponding thioester. More contemporary methods for thioester synthesis under mild conditions have also been developed, which can be applicable to 2-(4-isobutylphenyl)propanoic acid. researchgate.net

Conjugation Strategies (e.g., Ibuprofen-Quinoline Conjugates)

A prominent strategy to modify the properties of this compound involves its conjugation with other pharmacologically active moieties. nih.govcardiff.ac.uk This molecular hybridization approach aims to create new chemical entities with potentially improved therapeutic profiles. nih.gov A notable example is the synthesis of ibuprofen-quinoline conjugates. nih.govcardiff.ac.uk

These conjugates are typically synthesized by linking the ibuprofen moiety to a quinoline (B57606) heterocycle, often via an alkyl chain. nih.gov The goal of this conjugation is to mask the free carboxylic acid group of ibuprofen, which is often associated with gastric side effects. researchgate.net Researchers have successfully synthesized a variety of these conjugates in good yields using optimized reaction procedures. nih.govcardiff.ac.uk Studies have shown that conjugates featuring unsubstituted and 6-substituted fluoro- and chloro-derivatives of 2-(trifluoromethyl)quinoline (B1226531) linked by a propyl chain are particularly promising. nih.govresearchgate.net

Synthesis of Metal Complexes of this compound Derivatives

The coordination chemistry of this compound and its derivatives has been extensively studied, leading to the synthesis of numerous metal complexes. These complexes are formed by reacting ibuprofen or its derivatives with various metal ions, where the coordination often occurs through the deprotonated carboxylate group. mdpi.comudsm.ac.tz

A range of metals have been used to form these complexes, including transition metals like copper(II), nickel(II), cobalt(II), and silver(I), as well as lanthanides such as gadolinium(III) and samarium(III). mdpi.comnih.govmdpi.com For instance, a novel derivative, (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane (B168953) hydrazide (IA), was synthesized and subsequently complexed with Co, Cu, Ni, Gd, and Sm. nih.gov Characterization using techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis helps to elucidate the structure and coordination of these complexes. mdpi.comnih.gov In many cases, the resulting complexes exhibit distinct physicochemical properties compared to the parent ligand. udsm.ac.tz For example, the synthesis of ternary complexes involving ibuprofen, caffeine, and either copper(II) or silver(I) ions has been reported, with the resulting compounds showing unique thermal stability and conductivity. mdpi.com

Table 1: Summary of Metal Complexes of this compound Derivatives

| Metal Ion | Derivative/Ligand | Example Complex Formula | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Ibuprofen & Salicylic Acid | [Cu(Ibu)(Sal)Cl₂] | udsm.ac.tz |

| Silver (Ag⁺) | Ibuprofen & Caffeine | Ag(I)-IBU-CAF | mdpi.com |

| Cobalt (Co²⁺) | (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA) | Octahedral geometry | nih.gov |

| Nickel (Ni²⁺) | N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL) | [Ni(L)₂] | mdpi.com |

| Gadolinium (Gd³⁺) | N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL) | Gd(L)₂(H₂O)₂·2H₂O | mdpi.com |

| Samarium (Sm³⁺) | N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL) | Sm(L)₂(H₂O)₂·2H₂O | mdpi.com |

| Vanadyl (VO²⁺) | Ibuprofen | [VO(Ibu)₂]·5CH₃OH | nih.gov |

Thiosemicarbazide and Thiourea (B124793) Derivatives

The derivatization of this compound to form thiosemicarbazide and thiourea derivatives represents another significant area of synthetic exploration. rsc.orgresearchgate.net These derivatives are synthesized to incorporate biologically active functionalities into the ibuprofen scaffold. rsc.org

The synthesis often begins with the preparation of an intermediate, such as ibuprofen hydrazide. researchgate.net This hydrazide can then be reacted with various isothiocyanates to yield a range of substituted thiourea derivatives. researchgate.net Alternatively, an acyl isothiocyanate intermediate can be generated from an acid chloride, which is then reacted with an appropriate amine to form the acyl thiourea derivative. nih.gov The resulting compounds are characterized using a suite of spectroscopic and spectrometric techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm their chemical structures. rsc.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to create more sustainable and environmentally benign processes. This is evident in the development of advanced methodologies for producing this compound and its derivatives.

Ultrasound-Assisted Synthesis Optimization

Sonochemistry, or the use of ultrasound to assist chemical reactions, has emerged as a promising green technique. nih.gov Ultrasound-assisted synthesis (USS) is associated with faster reaction rates, higher yields, improved product purity, and lower energy consumption. nih.gov

This method has been successfully applied to the synthesis of ibuprofen derivatives. For instance, ultrasound irradiation was used to improve enzyme performance in the enantioselective esterification of ibuprofen, a key step in producing the more active S-enantiomer. mdpi.com The application of ultrasound power was shown to enhance enzyme activity, likely by improving the mixing of reactants and enhancing mass transfer processes within the nanobioreactor used. mdpi.com Another application involves the ultrasound-assisted preparation of ibuprofen-loaded dicalcium phosphate (B84403) particles, which resulted in a change in the crystal habit of ibuprofen and significantly improved its dissolution and compression properties. nih.gov This technique can serve as an alternative to conventional wet granulation methods. nih.gov

Continuous Flow Synthesis Methodologies

Continuous flow synthesis is becoming an increasingly attractive option for the production of active pharmaceutical ingredients (APIs) like this compound, offering significant advantages over traditional batch processing. chemistryviews.org These benefits include enhanced safety when handling toxic reagents, improved control over reaction conditions, and greater efficiency and scalability. chemistryviews.orgacs.org

Table 2: Comparison of Continuous Flow Synthesis Methodologies for this compound

| Key Features/Reagents | Overall Yield | Total Time / Throughput | Reference |

|---|---|---|---|

| Friedel-Crafts acylation, 1,2-aryl migration (ICl), hydrolysis | 83% | ~3 minutes / 8.09 g/h | chemistryviews.org |

| Four-step sequence with Zn-catalyzed 1,2-aryl migration | 80.6% | 32.5 minutes / 15.22 g/h | acs.org |

| Photo-Favorskii rearrangement of α-chloropropiophenone precursor | 76% (at 10 mmol scale) | N/A (Multi-gram quantities per day) | scispace.com |

Catalytic Approaches in this compound Derivatization

Catalysis is a cornerstone of green chemistry, and various catalytic approaches are being employed in the derivatization of this compound to create novel compounds with unique properties.

Biocatalysis: Enzymes are highly selective and efficient catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase, have been used for the enantioselective esterification of ibuprofen with polyalcohols like erythritol (B158007) and glycerol. mdpi.comresearchgate.net This enzymatic approach allows for the synthesis of more hydrophilic derivatives, which can address the poor water solubility of the parent drug. researchgate.net

Metal Catalysis: Transition metal catalysts are used to facilitate unique chemical transformations. A novel method uses an (NHC)Cu-boryl catalyst for the regioselective boracarboxylation of 4-isobutylstyrene. jove.com This reaction, which uses carbon dioxide, provides access to a new class of boron-functionalized NSAID analogs in a single step, creating a unique borylated derivative of ibuprofen. jove.com

Catalytic Ozonation: For the decomposition of ibuprofen, catalytic ozonation has been explored as an advanced oxidation process. researchgate.net This method uses catalysts, such as soluble or insoluble Fe-bearing species, to accelerate the ozonation rate. The process is most effective at specific pH values depending on the catalyst used, with nanoparticles of zero-valent iron showing high efficacy in oxidizing and mineralizing the compound. researchgate.net

Enantioselective Synthesis and Resolution of 2-(4-Isobutylphenyl)propane Precursors and Derivatives

The biological activity of many derivatives of 2-(4-isobutylphenyl)propane, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is stereospecific. The (S)-enantiomer is responsible for the therapeutic effects, while the (R)-enantiomer is significantly less active. researchgate.netnih.gov Although the (R)-enantiomer can undergo in-vivo conversion to the active (S)-form, the direct synthesis or resolution of the (S)-enantiomer is highly desirable to provide a more potent and potentially safer therapeutic agent. nih.govacs.org Consequently, significant research has focused on developing efficient enantioselective synthetic routes and resolution methods for producing optically pure precursors and derivatives of 2-(4-isobutylphenyl)propane. These strategies can be broadly categorized into two main approaches: the resolution of racemic mixtures and direct asymmetric synthesis. scielo.br

Classical Resolution of Racemic Mixtures

Classical resolution involves the separation of a racemic mixture, such as (±)-2-(4-isobutylphenyl)propionic acid, by converting the enantiomers into diastereomers with different physical properties. This is typically achieved by reacting the racemic acid with a single enantiomer of a chiral resolving agent, usually a chiral amine, to form diastereomeric salts. acs.org The differing solubilities of these salts allow for their separation by fractional crystallization. acs.orggoogle.com

One of the most common methods employs (S)-(-)-α-phenethylamine as the resolving agent. acs.orgacs.org The reaction of racemic ibuprofen with this agent forms two diastereomeric salts: [(S)-ibuprofen-(S)-amine] and [(R)-ibuprofen-(S)-amine]. Due to their different physical properties, these salts can be separated. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of ibuprofen. acs.org The optical purity of the desired (S)-(+)-enantiomer can be significantly improved, reaching 85% to 100%, through an optional recrystallization step of its sodium salt. acs.org Other optically active amines have also been successfully utilized as resolving agents. google.com

Table 1: Examples of Chiral Resolving Agents for Ibuprofen

| Resolving Agent | Diastereomer Separation Method | Reference |

| (S)-(-)-α-Phenethylamine | Fractional Crystallization | acs.orgacs.org |

| Optically Active Amine (Formula I/II in source) | Fractional Crystallization | google.com |

| D-Glucamine | Diastereomeric Salt Formation | google.com |

| (S)-Lysine | Diastereomeric Salt Formation | google.com |

This table is interactive. Click on the headers to sort.

Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative for separating enantiomers under mild reaction conditions. This kinetic resolution method relies on the ability of enzymes, particularly lipases, to catalyze reactions with high enantioselectivity. scielo.br In the case of racemic ibuprofen, lipases can selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer from the esterified product. scielo.br

For instance, the selective enzymatic esterification of racemic ibuprofen using immobilized lipase from Rhizomucor miehei with butanol in isooctane (B107328) has been reported to achieve a high ester yield (49.9%) and an enantiomeric excess (e.e.) of 93.8% for the (S)-ester. scielo.br Similarly, immobilized lipase B from Candida antarctica has been used for the enzymatic kinetic resolution of racemic ibuprofen. chemrxiv.orgucm.es The efficiency of this process can be enhanced by using orthoformates, which act as "water trapper/alcohol releaser molecules," shifting the reaction equilibrium towards the ester product and improving both enantioselectivity and enantiomeric excess. ucm.es

Table 2: Enzymatic Resolution of Racemic Ibuprofen

| Enzyme Source | Reaction Type | Acyl Donor/Solvent | Yield | Enantiomeric Excess (e.e.) | Reference |

| Rhizomucor miehei (immobilized) | Esterification | Butanol / Isooctane | 49.9% | 93.8% | scielo.br |

| Candida antarctica Lipase B (immobilized) | Kinetic Resolution | Orthoformates | ~49% (conversion) | 98% (product e.e.), 97% (substrate e.e.) | chemrxiv.org |

This table is interactive. Click on the headers to sort.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral center directly from a prochiral substrate, offering a more atom-economical approach than resolution. Several methodologies have been developed for the enantioselective synthesis of ibuprofen and its precursors.

Asymmetric Hydrogenation: This method involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor using a chiral catalyst. Cobalt-based catalysts with chiral diphosphine ligands have shown high activity and excellent enantioselectivity (up to >99% e.e.) for the hydrogenation of various α-substituted acrylic acids, providing a pathway to chiral drugs like (S)-ibuprofen. researchgate.net

Other Asymmetric Methods: Other notable methods include the enantioselective hydrocyanation of vinylarenes catalyzed by nickel complexes with chiral phosphine-phosphite ligands and the zinc salt-catalyzed rearrangement of acetals derived from optically active aryl 1-chloroethyl ketones. thieme-connect.comresearchgate.net The latter method has been used to prepare (S)-ibuprofen with an 82% optical purity. researchgate.net

Table 3: Performance of Selected Asymmetric Synthesis Methods for Ibuprofen Precursors

| Method | Substrate | Catalyst/Chiral Auxiliary | Key Intermediate | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Hydrovinylation | 4-Isobutylstyrene | Nickel / Chiral Phosphine Ligand (L1) | (S)-3-(4-isobutylphenyl)-1-butene | 98% | 96% | nih.gov |

| Diastereoselective Alkylation | N-(4-isobutylphenyl)acetyl bornanesultam | Bornanesultam | N-Acylbornanesultam derivative | 57% (overall) | High diastereoselectivity | unige.ch |

| Catalyzed Rearrangement | Acetal of (S)-aryl 1-chloroethyl ketone | Zinc Salt | (S)-2-(4′-isobutylphenyl)propionic acid | - | 82% | researchgate.net |

| Asymmetric Hydrogenation | α,β-Unsaturated Carboxylic Acids | Cobalt / Chiral Diphosphine Ligand | Chiral Carboxylic Acid | High | >99% | researchgate.net |

This table is interactive. Click on the headers to sort.

Enzyme Inhibition Profiles of this compound Analogues

The inhibitory activity of 2-(4-isobutylphenyl)propane and its analogues on specific enzymes is a key determinant of their pharmacological profiles.

Cyclooxygenase (COX) Isozyme Inhibition Studies (COX-1, COX-2)

This compound is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. wikipedia.orgdrugbank.com These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. wikipedia.org While the anti-inflammatory and analgesic effects are mainly due to COX-2 inhibition, the common gastrointestinal side effects are associated with COX-1 inhibition. wikipedia.orgacs.org

Numerous studies have focused on synthesizing 2-(4-isobutylphenyl)propane derivatives with the goal of achieving selective COX-2 inhibition to minimize gastrointestinal adverse effects. pharmascholars.comresearchgate.net For instance, the introduction of a 4-amino pyrazole (B372694) ring into the ibuprofen scaffold has been explored to enhance COX-2 selectivity. researchgate.net

Derivatives such as ibuprofen Schiff bases have been designed and shown through molecular docking studies to have selective COX-2 inhibitory potential. pharmascholars.com The development of dual-action inhibitors, targeting both COX enzymes and other pathways, is also an active area of research. rsc.org For example, some amide analogues of ibuprofen have been investigated as potential dual FAAH/COX inhibitors. unica.itnih.gov

Interactive Table: COX Inhibition by this compound Analogues

| Compound/Derivative | Target Enzyme(s) | Inhibition Data (IC50/Ki) | Key Findings |

| This compound (Ibuprofen) | COX-1, COX-2 | IC50 for COX-1: ~29 µM; IC50 for COX-2 (with anandamide (B1667382) as substrate): ~6 µM nih.gov | Non-selective inhibitor, with stronger inhibition of COX-1 than COX-2 in some assays. pharmgkb.org |

| Ibuprofen Schiff Bases | COX-2 | Promising in silico cyclooxygenase inhibition activity. pharmascholars.com | Designed for selective COX-2 inhibition. pharmascholars.com |

| N-(3-Bromopyridin-2-yl) 2-(4-isobutylphenyl)propanamide (Ibu-AM68) | FAAH, COX-2 | Ki for FAAH: 0.26 µM; No inhibition of COX-1 or COX-2 with arachidonic acid at 10 µM, but reduces COX-2 catalysis with 2-arachidonoylglycerol. unica.itnih.gov | Dual-acting FAAH/substrate-selective COX inhibitor. unica.itnih.gov |

| Ibuprofen-triazole conjugate (Compound 12) | COX-1, COX-2 | IC50 for COX-1: 95.11 µM; IC50 for COX-2: 98.73 µM rsc.org | Dual inhibitor of COX isozymes. rsc.org |

| Prop-2-yn-1-yl 2-(4-isobutylphenyl) propanoate conjugate (5a) | COX-1, COX-2 | High selectivity index (SI = 23.096) towards COX-2. mdpi.com | Superior selectivity for COX-2 over COX-1. mdpi.com |

Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations

Fatty Acid Amide Hydrolase (FAAH) is the enzyme responsible for breaking down endocannabinoids, such as anandamide. tandfonline.com Inhibition of FAAH can lead to increased levels of these endogenous compounds, which have pain-relieving and anti-inflammatory properties. tandfonline.comd-nb.info this compound itself is a modest inhibitor of FAAH. tandfonline.com

Research has focused on creating derivatives of 2-(4-isobutylphenyl)propane that are more potent FAAH inhibitors, often with the goal of developing dual FAAH/COX inhibitors. unica.ittandfonline.complos.org It is believed that such dual-action compounds could offer effective pain relief with a reduced risk of gastrointestinal side effects. unica.itnih.gov

Several amide analogues of 2-(4-isobutylphenyl)propane have been synthesized and evaluated for their FAAH inhibitory activity. unica.ittandfonline.com For example, N-(3-Bromopyridin-2-yl) 2-(4-isobutylphenyl)propanamide (Ibu-AM68) was found to be a potent and reversible inhibitor of FAAH. unica.itnih.gov Another derivative, Ibu-AM5, an amide of ibuprofen with 2-amino-3-methylpyridine, was found to be significantly more potent than ibuprofen as a reversible FAAH inhibitor. tandfonline.com

Interactive Table: FAAH Inhibition by this compound Analogues

| Compound/Derivative | FAAH Inhibition Data (IC50/Ki) | Mechanism of Inhibition | Key Findings |

| This compound (Ibuprofen) | IC50: 134 µM nih.gov | Reversible | Modest inhibitor. tandfonline.com |

| N-(3-Bromopyridin-2-yl) 2-(4-isobutylphenyl)propanamide (Ibu-AM68) | Ki: 0.26 µM unica.itnih.gov | Reversible, mixed-type unica.itnih.gov | Potent FAAH inhibitor. unica.itnih.gov |

| (S)-Ibu-AM5 | IC50: 0.59 µM plos.org | Not specified | More potent than the (R)-enantiomer. plos.org |

| Ibu-AM72 | IC50: 1.0 µM unica.it | Not specified | Inhibits FAAH. unica.it |

| Ibu-AM73 | IC50: 4.1 µM unica.it | Not specified | Inhibits FAAH. unica.it |

Urease Enzyme Inhibitory Kinetics

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. unich.itnih.gov Several derivatives of 2-(4-isobutylphenyl)propane, particularly thiourea derivatives, have been synthesized and shown to be potent inhibitors of jack bean urease. nih.govnih.gov

For instance, a series of 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas demonstrated significant urease inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type inhibition, depending on the specific derivative. nih.govmdpi.com These findings suggest that 2-(4-isobutylphenyl)propane derivatives could serve as a basis for developing new urease inhibitors. nih.govresearchgate.net

Interactive Table: Urease Inhibition by this compound Derivatives

| Compound/Derivative | Urease Inhibition Data (IC50/Ki) | Mechanism of Inhibition | Key Findings |

| 1-(2-(4-isobutylphenyl)propanoyl)-3-(2,3-dichlorophenyl)thiourea (4h) | IC50: 0.0081 nM; Ki: 0.0012 nM nih.gov | Competitive nih.gov | Potent competitive inhibitor. nih.gov |

| 1-(2-(4-isobutylphenyl)propanoyl)-3-(3-nitrophenyl)thiourea (4e) | IC50: 0.0086 nM; Ki: 0.0025 nM nih.gov | Mixed-type nih.gov | Potent mixed-type inhibitor. nih.gov |

| 1-(2-(4-isobutylphenyl)propanoyl)-3-(2,4,6-trimethylphenyl)thiourea (4j) | IC50: 0.0094 nM; Ki: 0.003 nM nih.gov | Mixed-type nih.gov | Potent mixed-type inhibitor. nih.gov |

| Isatin-based ibuprofen Schiff base derivatives | Some derivatives showed potent inhibition. unich.it | Not specified | Dual inhibitors of urease and α–glucosidase. unich.it |

| Thiourea derivatives of ibuprofen | IC50 range: 2.96–178 µM nih.gov | Not specified | Several derivatives were more potent than the standard thiourea. nih.gov |

Investigation of Cellular and Subcellular Signaling Pathways

The biological effects of 2-(4-isobutylphenyl)propane and its derivatives extend beyond direct enzyme inhibition and involve the modulation of complex signaling pathways.

Anti-proliferative Mechanisms in Cancer Cell Lines (e.g., HepG2)

Recent studies have explored the potential of 2-(4-isobutylphenyl)propane derivatives as anti-cancer agents, particularly against hepatocellular carcinoma (HCC). mdpi.comdoi.orgnih.gov In the HepG2 liver cancer cell line, certain derivatives have demonstrated significant anti-proliferative activity. doi.orgmdpi.com

For example, structural hybrids of 1,2,4-triazole and acetamides derived from 2-(4-isobutylphenyl)propanoic acid have been synthesized and evaluated. nih.govmdpi.com One such derivative, containing two methyl groups at the ortho-position, showed the most significant anti-proliferative activity with a low IC50 value. nih.gov The cytotoxic effects of 2-(4-isobutylphenyl)propane itself on HepG2 cells have also been investigated, showing a decrease in cell viability at certain concentrations. tmrjournals.comresearchgate.net

Conjugates of 2-(4-isobutylphenyl)propane with oleanolic acid oxime derivatives have been shown to modulate key signaling pathways involved in HCC, including the reduction of NF-κB and modulation of MAPK signaling pathways. mdpi.com

Interactive Table: Anti-proliferative Activity of this compound Derivatives in HepG2 Cells

| Compound/Derivative | IC50 Value | Key Findings |

| 1,2,4-triazole coupled acetamide derivative (7f) | 16.782 µg/mL nih.gov | Highest anti-proliferative activity among the tested series. nih.gov |

| 1,2,4-triazole coupled acetamide derivative (6d) | 13.004 µg/mL mdpi.com | Most significant anti-proliferative activity in the study. mdpi.com |

| This compound (Ibuprofen) | Significant decrease in viability at 1 and 10 mg/mL after 24 and 72 hours. tmrjournals.com | Induces cytotoxicity in HepG2 cells. tmrjournals.com |

| Indomethacin derivative 7a | 7.9 µM rsc.org | Strong anticancer potential against HepG2 cells. rsc.org |

| Thioester derivative 8a | 7.86 µM rsc.org | Strong anticancer activity against HepG2 cells. rsc.org |

Modulation of Prostaglandin (B15479496) Biosynthesis Pathways

The primary mechanism of action of 2-(4-isobutylphenyl)propane is the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway. wikipedia.orgpharmgkb.org By blocking COX-1 and COX-2, 2-(4-isobutylphenyl)propane reduces the production of prostaglandins, which are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever. wikipedia.orgdrugbank.com

The inhibition of prostaglandin synthesis is the basis for the anti-inflammatory, analgesic, and antipyretic properties of 2-(4-isobutylphenyl)propane and its derivatives. pharmgkb.orgrsc.org Specifically, the reduction of prostaglandin E2 (PGE2) synthesis is a key factor in its therapeutic effects. drugbank.comresearchgate.net

Research into derivatives of 2-(4-isobutylphenyl)propane often aims to modulate this pathway more selectively, for instance, by developing compounds that preferentially inhibit COX-2. mdpi.comnih.gov This selectivity is sought to retain the anti-inflammatory benefits while minimizing the side effects associated with the inhibition of COX-1, which is involved in maintaining the protective lining of the stomach. acs.org

Impact on Inflammatory Mediators (e.g., Nitric Oxide, IL-6, TNF-α, iNOS)

Derivatives of this compound have demonstrated a significant capacity to modulate key inflammatory mediators. Research has shown that certain conjugates can substantially suppress the secretion and expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). scispace.com This suppression is crucial as these cytokines are central to the inflammatory cascade. For instance, TNF-α and IL-6 are known to be upregulated after surgical procedures and contribute to postoperative pain. uef.fi

Furthermore, these derivatives have been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). scispace.com Macrophages, when activated by signals like lipopolysaccharide (LPS), trigger intracellular pathways that lead to the expression of inflammatory mediators, including iNOS, IL-6, and TNF-α. scispace.com The ability of this compound derivatives to reduce the release and production of NO in stimulated macrophages highlights their anti-inflammatory potential. scispace.com Studies on other compounds have shown that the inhibition of iNOS and other pro-inflammatory markers like COX-2, TNF-α, and IL-6 often occurs via the inactivation of transcription factors such as NF-κB. nih.gov This suggests a potential mechanism for the observed anti-inflammatory effects of this compound derivatives.

Table 1: Impact of this compound Derivatives on Inflammatory Mediators

| Mediator | Effect of Derivatives | Implication |

|---|---|---|

| Nitric Oxide (NO) | Significant reduction in release and production. scispace.com | Attenuation of inflammatory response. |

| Interleukin-6 (IL-6) | Significant suppression of secretion and expression. scispace.com | Reduction of pro-inflammatory signaling. nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Significant suppression of secretion and expression. scispace.com | Mitigation of key inflammatory cytokine activity. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Significant suppression of expression. scispace.com | Decrease in the enzymatic source of inflammatory NO. |

Mechanisms of Leukocyte Modulation

The inflammatory response is characterized by the migration of leukocytes to the site of inflammation. uef.fi The modulation of leukocyte activity is a key aspect of the anti-inflammatory effects of various compounds. While direct studies on the specific mechanisms of leukocyte modulation by this compound are detailed, the known impact on inflammatory mediators provides insight. Cytokines like IL-6 play a role in leukocyte migration. uef.fi By suppressing such cytokines, derivatives of this compound can indirectly influence leukocyte trafficking and activation, thereby contributing to the resolution of inflammation.

Identification and Characterization of Molecular Targets

The therapeutic effects of this compound and its derivatives are a direct result of their interaction with specific molecular targets within the body.

Interaction with Protein Kinases (e.g., Protein Kinase B, c-kit Tyrosine Kinase)

Recent research has explored the interaction of chemically modified derivatives of 2-(4-isobutylphenyl) propanoic acid with protein kinases, which are crucial regulators of cellular processes. doi.orgmdpi.com Molecular docking studies have revealed that certain 1,2,4-triazole and acetamide hybrids of 2-(4-isobutylphenyl) propanoic acid exhibit strong binding affinities to Protein Kinase B (Akt) and c-kit Tyrosine Kinase. doi.orgresearchgate.netnih.gov

For example, one study identified a compound, designated as compound 27, which displayed binding energies of -170.066 kcal/mol to Protein Kinase B and -176.749 kcal/mol to c-kit Tyrosine Kinase. doi.orgresearchgate.net These interactions are significant as both Protein Kinase B and c-kit Tyrosine Kinase are implicated in cell proliferation and survival, and their dysregulation is associated with cancer. doi.orgnih.gov The c-kit proto-oncogene encodes a receptor tyrosine kinase that is vital for processes like hematopoiesis and is a target in various cancers. nih.gov The demonstrated interaction of these derivatives suggests their potential as multi-target agents in disease treatment. doi.orgmdpi.com

Table 2: Binding Affinities of a this compound Derivative with Protein Kinases

| Protein Kinase | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Protein Kinase B (Akt) | -170.066 | doi.orgresearchgate.net |

| c-kit Tyrosine Kinase | -176.749 | doi.orgresearchgate.net |

Binding to Cyclooxygenase Active Sites

A primary and well-established mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. drugbank.com It is a non-selective inhibitor of both COX-1 and COX-2. drugbank.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. drugbank.comdiva-portal.org

Crystal structure analysis of murine COX-2 in complex with this compound reveals that the S-isomer binds within the cyclooxygenase channel. nih.gov This binding is primarily determined by hydrophilic interactions with two key amino acid residues at the entrance of the channel: Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355). nih.gov The carboxylate group of the inhibitor forms a salt bridge with the guanidinium (B1211019) group of Arg-120, an interaction confirmed to be essential for inhibition. nih.gov The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins involved in inflammation, while the concurrent inhibition of COX-1 is associated with some of the compound's side effects. drugbank.com

Protein Binding Dynamics and Ligand-Receptor Interactions

The efficacy of a drug is intimately linked to the dynamics of its binding to target proteins and the nature of the interactions formed.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are critical for the stability of protein-ligand complexes. nih.gov In the context of this compound and its derivatives, hydrogen bonding plays a pivotal role in their interaction with the COX active site. pharmascholars.com

Molecular modeling studies of various analogues have shown that hydrogen bonds are formed with key amino acids within the cyclooxygenase enzyme. pharmascholars.com The most significant of these are the interactions with Arg-120 and Tyr-355, which are considered essential for binding and inhibitory activity. nih.govpharmascholars.com The carbonyl group and, in some derivatives, an imine group, participate in these hydrophilic interactions. pharmascholars.com In addition to these primary hydrogen bonds, hydrophobic interactions with a range of other amino acid residues, such as Trp-387, Leu-352, and Val-523, further stabilize the binding of the molecule within the COX-2 active site. pharmascholars.com The analysis of these hydrogen bonding networks is crucial for the rational design of new derivatives with improved affinity and selectivity. pharmascholars.comslu.se

Table 3: Key Amino Acid Interactions in the Cyclooxygenase Active Site

| Amino Acid Residue | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Arginine-120 (Arg-120) | Hydrogen Bonding, Salt Bridge | Essential for binding and inhibition. | nih.govpharmascholars.com |

| Tyrosine-355 (Tyr-355) | Hydrogen Bonding | Essential for interactions. | nih.govpharmascholars.com |

| Trp-387, Leu-352, Val-523, etc. | Hydrophobic Interaction | Stabilizes binding within the active site. | pharmascholars.com |

Characterization of Hydrophobic Interaction Landscapes

The binding of this compound derivatives to their biological targets, primarily cyclooxygenase (COX) enzymes, is significantly influenced by hydrophobic interactions. The active site of COX enzymes features a long, hydrophobic channel. nih.gov Molecular docking and crystallography studies have been instrumental in mapping the hydrophobic interaction landscape for these derivatives.

The isobutylphenyl group of the parent compound, ibuprofen, and its derivatives plays a crucial role by fitting into a hydrophobic groove within the active site of the COX enzyme. mdpi.com This interaction is a key determinant of the binding affinity. The bulky and hydrophobic nature of these derivatives allows them to effectively occupy the active site, leading to the inhibition of the enzyme. multiresearchjournal.com

Molecular docking studies of various this compound derivatives have identified several key hydrophobic amino acid residues that contribute to the binding. These residues include Leu384, Trp387, Leu352, Val523, Val349, Ala527, Leu359, Val116, Ile112, and Phe357. researchgate.net For instance, in a study of ibuprofen Schiff base derivatives, hydrophobic interactions with Leu384, Trp387, Leu352, and Val523 were observed. researchgate.net The α-methyl group of ibuprofen has been shown to have hydrophobic interactions with Val349 and Leu359. researchgate.net

The nature and extent of these hydrophobic interactions can be modulated by the specific substitutions on the this compound scaffold. For example, the introduction of additional hydrophobic groups can enhance the binding affinity by establishing further contacts within the hydrophobic channel. The larger and more hydrophobic binding pocket of COX-2 compared to COX-1 can be exploited by designing derivatives with bulkier hydrophobic moieties to achieve selective inhibition. multiresearchjournal.com

A summary of key hydrophobic interacting residues for this compound derivatives is presented in the table below.

| Interacting Residue | Type of Interaction | Reference |

| Val116 | Hydrophobic | researchgate.net |

| Val349 | Hydrophobic | researchgate.netresearchgate.net |

| Leu352 | Hydrophobic | researchgate.net |

| Leu359 | Hydrophobic | researchgate.net |

| Leu384 | Hydrophobic | researchgate.net |

| Trp387 | Hydrophobic | researchgate.netresearchgate.net |

| Met522 | Hydrophobic | researchgate.net |

| Val523 | Hydrophobic | researchgate.netresearchgate.net |

| Gly526 | Hydrophobic | researchgate.net |

| Ala527 | Hydrophobic | researchgate.netresearchgate.net |

| Leu531 | Hydrophobic | researchgate.net |

Role of Specific Amino Acid Residues in Binding

The interaction of this compound derivatives with specific amino acid residues within the active site of COX enzymes is critical for their inhibitory activity. X-ray crystallography and site-directed mutagenesis studies have identified several key residues that play a pivotal role in the binding of these compounds. researchgate.net

Of particular importance are Arginine 120 (Arg120) and Tyrosine 355 (Tyr355), located at the entrance of the cyclooxygenase channel. researchgate.netresearchgate.net The carboxylate group of ibuprofen and many of its derivatives forms a salt bridge or strong hydrogen bonds with the guanidinium group of Arg120 and a hydrogen bond with the hydroxyl group of Tyr355. researchgate.netresearchgate.netacs.org These interactions are fundamental for the anchoring of the inhibitor within the active site. Mutational analysis has confirmed the crucial role of Arg120 and Tyr355 in the binding and inhibition of COX-2 by ibuprofen. rcsb.org

Different derivatives of this compound can exhibit unique interactions with other amino acid residues. For example, docking studies of some ibuprofen-triazole conjugates have shown that the triazole ring can form a critical hydrogen bonding interaction with Arg120. mdpi.com In other instances, the carbonyl oxygen of hydrazide derivatives has been shown to form hydrogen bonds with Arg120 and Tyr355. researchgate.net

Furthermore, Serine 530 (Ser530) is another important residue within the COX active site. nih.gov While it is the site of acetylation by aspirin, it can also participate in hydrogen bonding with certain derivatives. acs.org For example, some hydrazide derivatives of ibuprofen have been shown to form hydrogen bonds with Ser530. researchgate.net

The table below summarizes the key amino acid residues and their interactions with this compound derivatives.

| Interacting Residue | Type of Interaction | Derivative Class | Reference |

| Arg120 | Hydrogen Bond/Salt Bridge | Carboxylic acids, Hydrazides, Triazoles | mdpi.comresearchgate.netresearchgate.net |

| Tyr355 | Hydrogen Bond | Carboxylic acids, Hydrazides | researchgate.netresearchgate.netacs.org |

| Tyr385 | Hydrogen Bond | Hydrazides | researchgate.net |

| Ser530 | Hydrogen Bond | Hydrazides | researchgate.net |

| His386 | Arene-H Bond | Hydrazones | mdpi.com |

| His388 | Hydrogen Bond | Hydrazones | mdpi.com |

| Thr212 | Hydrogen Bond | Ibuprofen | mdpi.com |

Prodrug Mechanisms and Bioconversion Pathways Involving 2-(4-Isobutylphenyl)propanenitrile (B1217345)

2-(4-Isobutylphenyl)propanenitrile serves as a prodrug that can be biotransformed into the active anti-inflammatory agent, ibuprofen. This conversion is primarily achieved through enzymatic pathways. researchgate.net The nitrile group of 2-(4-isobutylphenyl)propanenitrile is hydrolyzed to a carboxylic acid, yielding ibuprofen.

There are two main enzymatic routes for the hydrolysis of nitriles in biological systems. researchgate.net The first pathway involves a two-step enzymatic reaction. Initially, a nitrile hydratase (NHase) enzyme catalyzes the hydration of the nitrile to its corresponding amide, 2-(4-isobutylphenyl)propanamide (ibuprofen amide). researchgate.netnih.gov Subsequently, an amidase enzyme hydrolyzes the amide to the final carboxylic acid, ibuprofen, and ammonia (B1221849). researchgate.netnih.gov Whole-cell biocatalysis using organisms such as Nocardia corallina B-276 has been shown to effectively carry out this two-step conversion. researchgate.netnih.gov

The second pathway involves the direct conversion of the nitrile to the carboxylic acid and ammonia in a single step, catalyzed by a nitrilase enzyme. researchgate.net Some nitrilases exhibit enantioselectivity, preferentially converting one enantiomer of a racemic nitrile. For example, a nitrilase from Alcaligenes sp. has been reported to be enantioselective towards racemic 2-(4'-isobutylphenyl)propionitrile, producing the corresponding S-acid. researchgate.net

The bioconversion of 2-(4-isobutylphenyl)propanenitrile to ibuprofen represents a greener alternative to some chemical synthesis routes. mdpi.com The use of whole-cell biocatalysts or isolated enzymes can proceed under mild conditions with high specificity. researchgate.netresearchgate.net

The following table outlines the key enzymes and intermediates in the bioconversion of 2-(4-isobutylphenyl)propanenitrile.

| Starting Material | Enzyme(s) | Intermediate | Final Product | Reference |

| 2-(4-Isobutylphenyl)propanenitrile | Nitrile hydratase, Amidase | 2-(4-Isobutylphenyl)propanamide | Ibuprofen | researchgate.netnih.gov |

| 2-(4-Isobutylphenyl)propanenitrile | Nitrilase | None | Ibuprofen | researchgate.net |

Advanced Computational and Structural Elucidation Studies of 2 4 Isobutyrylphenyl Propane and Its Analogues

Structure-Activity Relationship (SAR) Studies for 2-(4-Isobutyrylphenyl)propane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. nih.govtaylorandfrancis.com By systematically modifying parts of a lead compound like this compound and observing the resulting changes in efficacy, medicinal chemists can identify the key chemical moieties responsible for its biological function. taylorandfrancis.com

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the phenyl ring and the propionyl side chain. The electronic and steric properties of these substituents can profoundly alter the molecule's interaction with its biological target. For instance, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring can modify the molecule's electronic distribution, affecting its binding affinity.

Research into related 2-arylpropionic acid analogues has shown that the type of substituent on the phenyl ring is critical. researchgate.net Modifications are often explored to enhance potency and modulate physicochemical properties. researchgate.net The goal is to identify which functional groups and sub-units are crucial for the desired medicinal effect. taylorandfrancis.com

Table 1: Hypothetical Influence of Phenyl Ring Substituents on the Biological Activity of this compound Analogues

| Substituent (at various positions) | Electronic Effect | Steric Effect | Anticipated Impact on Activity |

| -Cl, -F | Electron-withdrawing, Inductive | Small | May enhance binding through specific interactions or altered electronics. |

| -NO₂ | Strongly Electron-withdrawing | Medium | Could significantly alter electronic properties, potentially decreasing activity. |

| -CH₃, -OCH₃ | Electron-donating | Medium | May increase activity by enhancing hydrophobic interactions or fitting into specific pockets. |

| -OH | Electron-donating, H-bond donor | Small | Can form new hydrogen bonds with the target, potentially increasing affinity. |

| -C(CH₃)₃ | Bulky group | Large | Likely to decrease activity due to steric hindrance, preventing optimal binding. |

The isobutyl group attached to the phenyl ring of this compound plays a significant role in its biological activity, primarily by contributing to the molecule's lipophilicity and facilitating hydrophobic interactions with the target protein. Studies on analogues where this group is altered have demonstrated its importance for optimal binding. For example, replacing the isobutyl group with smaller alkyl chains (e.g., ethyl, propyl) or larger, bulkier groups can lead to a significant loss of activity, highlighting the specific size and shape requirements of the binding pocket.

Modifications to the aromatic ring itself are another key area of SAR studies. The phenyl ring acts as a scaffold, positioning the other critical functional groups in the correct orientation for binding. Research on analogous compounds has involved creating derivatives where the phenyl ring is replaced with other aromatic systems, such as naphthyl or various heterocyclic rings, to explore different spatial arrangements and electronic properties. researchgate.net For instance, the synthesis of amide derivatives of the related compound 2-(4-isobutylphenyl)propionic acid has been explored to create compounds with potentially improved activity profiles. researchgate.net

Chirality is a critical factor in the biological activity of this compound and its derivatives. The molecule possesses a stereocenter at the second carbon of the propane (B168953) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(4-Isobutyrylphenyl)propane and (R)-2-(4-Isobutyrylphenyl)propane.

Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with small molecules. nih.govnih.gov Consequently, the two enantiomers of a chiral drug can have vastly different biological activities. nih.gov In the broader class of 2-arylpropionic acids, it is well-established that one enantiomer (typically the S-enantiomer) is significantly more potent than the other. The less active or inactive R-enantiomer may contribute to off-target effects or undergo metabolic inversion to the active S-form in the body. Therefore, understanding the absolute stereochemistry is crucial, and modern drug design often focuses on the synthesis of single, active enantiomers to maximize therapeutic benefit. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the efficacy of new, unsynthesized molecules, thereby accelerating the drug discovery process. researchgate.net

A significant advancement in the field is the development of 4D-QSAR models. This method extends traditional 3D-QSAR by incorporating a fourth dimension: the ensemble of conformations and alignments that a molecule can adopt. nih.gov This approach provides a more realistic representation of a molecule's dynamic nature and its interaction with a biological target. nih.gov

The development of a 4D-QSAR model involves several key steps:

Conformational Ensemble Generation: For each molecule in the dataset, a wide range of possible 3D conformations is generated.

Molecular Alignment: The conformations of all molecules are aligned in 3D space based on a common structural template.

Grid-Based Descriptor Calculation: The aligned molecules are placed in a 3D grid, and interaction energies or steric/electronic properties are calculated at each grid point for every conformation.

Ensemble Averaging: The descriptors are averaged across the conformational and alignment space for each molecule, creating a unique set of descriptors that reflects its flexibility.

Model Building and Validation: Statistical methods, such as genetic algorithms and partial least squares (PLS), are used to build a mathematical model correlating the descriptors with biological activity. tubitak.gov.tr The model's predictive power is rigorously assessed through internal (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. tubitak.gov.tr

Table 2: Typical Statistical Parameters for Validation of a 4D-QSAR Model

| Parameter | Description | Acceptable Value |

| r² (Training Set) | Coefficient of determination for the training set; measures goodness of fit. | > 0.8 |

| q² or r²(CV) | Cross-validated correlation coefficient; measures internal predictive ability. | > 0.7 |

| r² (Test Set) | Coefficient of determination for the external test set; measures external predictive ability. | > 0.7 |

QSAR models rely on molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. These can be broadly categorized as electronic, steric, hydrophobic, and topological descriptors.

One of the most critical physicochemical descriptors is LogP , the logarithm of the partition coefficient between n-octanol and water. LogP is a measure of a molecule's lipophilicity or hydrophobicity. frontiersin.orgfrontiersin.org This property is paramount for drug molecules as it influences their ability to cross biological membranes, travel to the site of action, and bind to often-hydrophobic pockets in target proteins. frontiersin.org In QSAR models for this compound analogues, LogP is often a key parameter, as a finely tuned balance of hydrophilicity and lipophilicity is required for optimal pharmacokinetic and pharmacodynamic profiles. frontiersin.org

Table 3: Common Physicochemical Descriptors Used in QSAR Studies

| Descriptor | Property Measured | Significance in Drug Design |

| LogP | Lipophilicity/Hydrophobicity | Governs membrane permeability and hydrophobic interactions. frontiersin.org |

| Molecular Weight (MW) | Size of the molecule | Influences diffusion, bioavailability, and fitting into binding sites. |

| Molar Refractivity (MR) | Molar volume and polarizability | Relates to the volume of the molecule and its potential for dispersion forces binding. |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts hydrogen bonding capacity and membrane penetration. |

| Number of Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding | Crucial for specific interactions with biological targets. |

| Dipole Moment | Polarity of the molecule | Influences solubility and electrostatic interactions. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 2-(4-isobutylphenyl)propane (ibuprofen), and a biological target, typically a protein receptor or enzyme. nih.gov These methods provide insights into the binding modes, affinities, and stability of the ligand-protein complex, guiding the design of new therapeutic agents. nih.govmdpi.com

The primary targets for 2-(4-isobutylphenyl)propane and its analogues are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins (B1171923). nih.gov Molecular docking studies are frequently performed to understand the binding of these non-steroidal anti-inflammatory drugs (NSAIDs) within the active sites of these enzymes. ijpsr.comnih.gov

Researchers utilize 3D crystal structures of the target proteins, often retrieved from the Protein Data Bank (PDB), for docking simulations. ijpsr.commultiresearchjournal.com For instance, the crystal structure of COX-2 (PDB ID: 5IKT or 4PH9) is commonly used to dock ibuprofen (B1674241) derivatives. nih.govresearchgate.netnih.gov The process involves preparing the protein structure, which may include adding missing hydrogen atoms and removing unwanted water molecules, followed by defining a grid box around the active site for the ligand to explore. nih.gov

Studies have shown that ibuprofen and its analogues bind within the active site of COX enzymes. nih.govresearchgate.net The carboxylate group of ibuprofen is crucial for its interaction, typically forming a salt bridge with a key arginine residue (Arg-120 in COX-1 and COX-2) and a hydrogen bond with a tyrosine residue (Tyr-355). nih.govresearchgate.net Modifications to the ibuprofen scaffold, such as incorporating a 4-amino pyrazole (B372694) ring, have been explored to enhance selectivity for COX-2 over COX-1, aiming to reduce gastrointestinal side effects. multiresearchjournal.comresearchgate.net Docking studies of such analogues help predict their binding orientation and potential for improved selectivity. nih.govresearchgate.net For example, docking simulations revealed that specific pyrazole analogues of ibuprofen showed a binding mode similar to that of the selective COX-2 inhibitor celecoxib. nih.gov

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. multiresearchjournal.comarxiv.org Lower binding energy values suggest a more stable and favorable interaction. nih.gov Computational tools like AutoDock Vina, SwissDock, and SeeSAR are employed to calculate these scores. ijpsr.commultiresearchjournal.com

For instance, a study involving a novel ibuprofen derivative, N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl)propane hydrazide (HL), and its metal complexes showed enhanced binding energies with the COX-2 enzyme (PDB code: 5IKT) compared to the parent ibuprofen. nih.govmdpi.com The binding energy for ibuprofen was -5.38 kcal/mol, while the derivative HL and its Co, Ni, Cu, Sm, and Gd complexes exhibited binding energies of -7.52, -9.41, -9.51, -8.09, -10.04, and -8.05 kcal/mol, respectively. nih.gov Similarly, pyrazole analogues have shown high docking scores, with compounds 5u and 5s yielding scores of -12.907 and -12.24, respectively, compared to celecoxib's score of -9.924. nih.gov

These computational predictions are crucial for screening large libraries of compounds and prioritizing candidates for further experimental testing. ijpsr.comarxiv.org The interactions stabilizing the complex are also identified, which typically include hydrogen bonds and hydrophobic interactions. nih.govnih.gov In the case of ibuprofen in COX-2, the carboxylate group interacts with Arg-120 and Tyr-355, while the isobutylphenyl group fits into a hydrophobic pocket. nih.gov The sulfonamide group in certain derivatives has been shown to form hydrogen bonds with residues like His90 and Arg513, contributing to their affinity and selectivity. nih.gov

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Ibuprofen | 5IKT | -5.38 | nih.gov |

| 4-Amino Pyrazole Ibuprofen Analogue | 4YK5 | -49.18 | multiresearchjournal.com |

| N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl)propane hydrazide (HL) | 5IKT | -7.52 | nih.gov |

| HL-Co Complex | 5IKT | -9.41 | nih.gov |

| HL-Ni Complex | 5IKT | -9.51 | nih.gov |

| HL-Cu Complex | 5IKT | -8.09 | nih.gov |

| HL-Sm Complex | 5IKT | -10.04 | nih.gov |

| HL-Gd Complex | 5IKT | -8.05 | nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations track the movements of atoms in the complex, allowing for the assessment of its conformational stability. nih.gov Parameters such as the root-mean-square deviation (RMSD) are calculated to evaluate the stability of the complex; stable complexes generally exhibit low RMSD values over the simulation period. nih.gov

For example, MD simulations have been used to validate the stability of ibuprofen enantiomers complexed with the main protease of SARS-CoV-2, showing that the complexes are conformationally stable. nih.gov The analysis of ligand-receptor complexes also involves a detailed visual inspection of the binding mode to understand how the ligand's size, shape, and physicochemical properties influence its interaction with the enzyme's active site. nih.gov The conformation of ibuprofen bound within the COX-2 active site was found to be identical to its conformation in the COX-1 active site. nih.gov In both enzymes, the S-isomer is the one that binds, indicating it has a higher affinity than the R-isomer. nih.gov The adaptability of a molecule's conformation is critical for its biological activity and its ability to interact with different molecular targets. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govscispace.com DFT calculations are employed to analyze various attributes of 2-(4-isobutylphenyl)propane and its derivatives, including their geometry, molecular orbitals, and thermodynamic and spectral properties. nih.govmdpi.com

DFT studies provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of molecular reactivity. nih.gov These calculations help in understanding the electronic properties that govern the interactions of these compounds with their biological targets. nih.govmdpi.com For example, DFT calculations on ibuprofen and its hydrazide derivative (HI) were used to evaluate their surface characteristics and electron density, which are important for receptor interaction. nih.govmdpi.com

Furthermore, DFT has been used to study the conformational stability of ibuprofen and to predict its vibrational frequencies, which show good agreement with experimental data from FT-IR spectroscopy. scirp.orgresearchgate.net The B3LYP functional with a 6-31G(d,p) basis set is commonly employed for geometry optimization in these studies. nih.gov By analyzing parameters like ionization potential and electron affinity, DFT can help explain the mechanism of action of these drugs. scirp.org For instance, it was suggested that the anionic forms of ibuprofen and its analogues could act as electron donors to compensate for electron deficiencies in target cells. scirp.orgresearchgate.net

Crystallographic Analysis and Intermolecular Interactions

Crystallographic studies, particularly X-ray diffraction, are fundamental for determining the precise three-dimensional atomic structure of molecules in their solid state. mdpi.com This information is crucial for understanding the molecule's conformation and the network of intermolecular interactions that stabilize the crystal lattice. researchgate.net

X-ray diffraction studies have been conducted on 2-(4-isobutylphenyl)propane (ibuprofen) and its various derivatives and cocrystals. researchgate.netnih.gov The crystal structure of racemic ibuprofen reveals that the molecules are linked through hydrogen-bonded supramolecular synthons, most notably the formation of dimers via O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.netwhiterose.ac.uk

The formation of cocrystals, where ibuprofen is combined with another neutral molecule (a co-former) in the crystal lattice, has been extensively studied. researchgate.netmdpi.com For example, cocrystals of ibuprofen with nicotinamide (B372718) have been characterized. mdpi.com In these structures, intermolecular interactions such as O-H···N and N-H···O hydrogen bonds are formed between the ibuprofen and nicotinamide molecules, in addition to π-π stacking interactions. researchgate.netmdpi.com Hirshfeld surface analysis is often used to visualize and quantify these weak intermolecular interactions, revealing the significance of H···H, O···H, and C···C contacts in the crystal packing. researchgate.net These detailed structural insights are valuable for understanding the physicochemical properties of the drug and for the design of new solid forms with improved characteristics. mdpi.com

Analysis of Crystal Packing and Supramolecular Architecture

A definitive crystal structure for this compound, also known as Ibuprofen Impurity J, has not been publicly reported in crystallographic databases. Consequently, a detailed analysis of its specific crystal packing and supramolecular architecture is not possible at this time. However, insights can be drawn from the extensive crystallographic studies of its close analogue, ibuprofen.

Ibuprofen is known to crystallize in different forms, with the most common being the racemic mixture which typically crystallizes in the monoclinic space group P2₁/c. The primary supramolecular synthon observed in the crystal structure of racemic ibuprofen is the classic carboxylic acid dimer, formed through robust O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules. This creates a centrosymmetric R²₂(8) ring motif.

Given the structural similarity, it is plausible that this compound, if crystallized, would exhibit a packing arrangement influenced by the isobutyrylphenyl moiety. The presence of the ketone group instead of a carboxylic acid means that the strong hydrogen-bonded dimer motif of ibuprofen would be absent. Instead, the crystal packing would likely be dominated by weaker C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor, as well as π-π stacking interactions between the phenyl rings and van der Waals forces. The specific arrangement and resulting supramolecular architecture would depend on the crystallization conditions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Forces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a crystal structure for this compound is not available, analysis of closely related structures provides valuable insights into the nature and contribution of various non-covalent interactions that would be expected to govern its crystal packing.

Studies on derivatives of 2-(4-isobutylphenyl)propane, such as (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide and 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, have utilized Hirshfeld surface analysis to deconvolute their complex network of intermolecular contacts. researchgate.netnist.gov

In these analogues, the Hirshfeld surfaces reveal that the most significant contributions to the crystal packing arise from H···H contacts, which is common in organic molecules with a high proportion of hydrogen atoms. The following table summarizes the percentage contributions of the most important intermolecular contacts to the total Hirshfeld surface area for two such derivatives.

| Intermolecular Contact | (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide (%) researchgate.net | 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide (%) nist.gov |

|---|---|---|

| H···H | 62.6 | 67.9 |

| C···H/H···C | 15.8 | 13.7 |

| O···H/H···O | 15.3 | 7.3 |

| S···H/H···S | - | 4.3 |

The two-dimensional fingerprint plots derived from the Hirshfeld surfaces provide a more detailed visualization of these interactions. For the aforementioned analogues, the plots highlight the characteristic features of different interactions. For instance, the O···H/H···O contacts, which represent hydrogen bonds, appear as distinct spikes in the fingerprint plot. The more diffuse nature of the H···H and C···H contacts reflects their van der Waals character.

Energy Frameworks for Non-Covalent Interactions

Energy framework analysis is a computational method that provides a visual representation of the energetic architecture of a crystal. It is used to quantify the strength of intermolecular interactions and to understand the topology and anisotropy of the crystal packing. This analysis is typically performed using software such as CrystalExplorer, which calculates the interaction energies between a central molecule and its neighbors.

The energy frameworks are constructed by connecting the centroids of interacting molecules with cylinders, where the radius of the cylinder is proportional to the magnitude of the interaction energy. This allows for an intuitive visualization of the strongest interaction pathways within the crystal. The total interaction energy is typically decomposed into electrostatic and dispersion components, providing further insight into the nature of the non-covalent forces at play.

While a specific energy framework analysis for this compound cannot be presented without its crystal structure, the principles of this method can be described. For a crystal of this compound, the energy framework would likely reveal that the dominant forces stabilizing the structure are dispersive, arising from the large nonpolar surface area of the isobutylphenyl group. The electrostatic component, while smaller, would be associated with the polar carbonyl group and its interactions with neighboring C-H bonds.

Biotransformation, Metabolism, and Environmental Fate of 2 4 Isobutyrylphenyl Propane

In Vivo Biotransformation Pathways

In living organisms, ibuprofen (B1674241) undergoes extensive Phase I and Phase II biotransformation. frontiersin.org The primary metabolic route is the oxidation of the isobutyl side chain, which is primarily carried out by cytochrome P450 enzymes in the liver. clinpgx.org This is followed by further oxidation and conjugation reactions.

Metabolic Hydroxylation of 2-(4-Isobutylphenyl)propanoic Acid